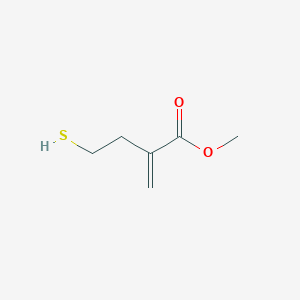
Methyl 2-methylidene-4-sulfanylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methylidene-4-sulfanylbutanoate: is an organic compound with a unique structure that includes a sulfanyl group and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methylidene-4-sulfanylbutanoate typically involves the esterification of 2-methylidene-4-sulfanylbutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly improve the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-methylidene-4-sulfanylbutanoate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methylidene group, converting it into a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiolates or amines can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methylidene-4-sulfanylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methylidene-4-sulfanylbutanoate involves its interaction with various molecular targets. The sulfanyl group can form strong bonds with metal ions, making it useful in coordination chemistry. The methylidene group can participate in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
- Methyl 2-methylidene-4-thiobutanoate
- Ethyl 2-methylidene-4-sulfanylbutanoate
- Methyl 2-methylidene-4-sulfanylpropanoate
Comparison:
- Methyl 2-methylidene-4-sulfanylbutanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties.
- Compared to Methyl 2-methylidene-4-thiobutanoate , the presence of a sulfanyl group instead of a thiol group can lead to different reactivity patterns.
- Ethyl 2-methylidene-4-sulfanylbutanoate has a similar structure but with an ethyl ester group, which can affect its solubility and reactivity.
- Methyl 2-methylidene-4-sulfanylpropanoate has a shorter carbon chain, which can influence its physical properties and reactivity.
Properties
CAS No. |
61541-21-7 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
methyl 2-methylidene-4-sulfanylbutanoate |
InChI |
InChI=1S/C6H10O2S/c1-5(3-4-9)6(7)8-2/h9H,1,3-4H2,2H3 |
InChI Key |
RAFHCDUOTRMLLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















